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Compound of Interest

Compound Name: Copper;titanium

Cat. No.: B15490343

Technical Support Center: Additively
Manufactured Cu-Ti Components

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) to assist researchers, scientists, and drug development professionals in addressing
challenges related to residual stress in additively manufactured Copper-Titanium (Cu-Ti)
components.

Frequently Asked Questions (FAQs)

Q1: What is residual stress and why is it a concern in additively manufactured Cu-Ti
components?

Al: Residual stress is the internal stress that remains within a material after the original cause
of the stress has been removed. In additive manufacturing (AM), these stresses arise from the
rapid heating and cooling cycles inherent to the layer-by-layer fabrication process.[1] For Cu-Ti
components, high residual stress can lead to several detrimental effects, including:

o Part distortion and warping: This can lead to a loss of dimensional accuracy and even cause
the part to detach from the build plate during printing.[1]

o Cracking: Tensile residual stresses can exceed the material's strength, leading to the
formation of cracks.
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o Reduced mechanical performance: High residual stress can negatively impact the fatigue
life, strength, and corrosion resistance of the final component.[2]

Q2: How can | measure the residual stress in my Cu-Ti parts?

A2: There are several techniques available for measuring residual stress, which can be broadly
categorized as destructive, semi-destructive, and non-destructive. The choice of method
depends on factors such as the required accuracy, the size and geometry of the part, and
whether the part needs to be preserved.
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Q3: What are the primary causes of residual stress in the laser powder bed fusion (LPBF) of
Cu-Ti alloys?

A3: The primary driver of residual stress in the LPBF of Cu-Ti and other metal alloys is the high
thermal gradient between the molten pool and the surrounding solid material.[1] This leads to a
complex cycle of expansion and contraction:

e Rapid Heating and Melting: The laser rapidly heats and melts the Cu-Ti powder, causing
localized expansion.

e Rapid Cooling and Solidification: As the laser moves on, the molten pool rapidly cools and
solidifies, attempting to contract.

o Constrained Contraction: This contraction is constrained by the underlying, already solidified
layers. This constraint induces tensile residual stresses in the newly solidified layer.

o Layer-by-Layer Accumulation: This process repeats with each new layer, leading to a buildup
of residual stress throughout the component.
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Troubleshooting Guides

This section provides solutions to common problems encountered during the additive
manufacturing of Cu-Ti components.

Issue 1: Part detachment from the build plate or significant warping.

Cause: Excessive tensile residual stress at the interface between the component and the build
plate. This stress can overcome the adhesive forces holding the part to the plate, causing it to
lift and warp.

Solutions:
e Optimize Scan Strategy:

o Chessboard or Island Strategy: Dividing the scan area into smaller sections (islands or a
chessboard pattern) can reduce the length of continuous scan vectors, which helps to
lower the buildup of stress.[1] Smaller chessboard patterns generally create less residual
stress than larger ones.[1]

o Scan Vector Rotation: Rotating the scan vector between layers, typically by 67°, can help
to distribute the stress more evenly and prevent its accumulation in a single direction.[1]

o Preheating the Build Plate: Heating the build plate reduces the thermal gradient between the
molten pool and the solidified material, thereby lowering the magnitude of residual stress.

e Adjust Laser Parameters:

o While counterintuitive, in some cases for other alloys, increasing the laser power has been
shown to reduce residual stress, potentially due to in-situ annealing effects. However, this
must be carefully balanced to avoid introducing other defects like keyholing.

o Re-scanning each layer, sometimes with increased energy density, has been shown to
reduce residual stress by up to 55% in some alloys.[6]

Logical Relationship for Warping Mitigation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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